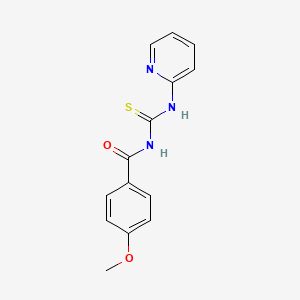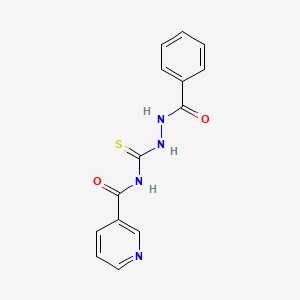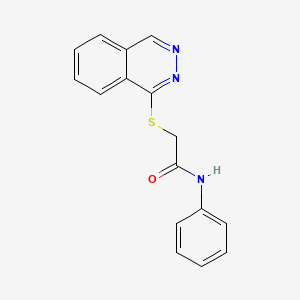![molecular formula C15H10F3N3OS B10870720 2-[(Cyanomethyl)sulfanyl]-6-phenyl-5-(trifluoromethyl)nicotinamide](/img/structure/B10870720.png)
2-[(Cyanomethyl)sulfanyl]-6-phenyl-5-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its novel mode of action sets it apart from other commercially available insecticides, and it exhibits low toxicity to bees .
Flonicamid: is a pyridinecarboxamide insecticide discovered by Ishihara Sangyo Kaisha Ltd. in Japan. It effectively controls piercing-sucking insect pests on a wide range of crops, with aphids being particularly susceptible.
Preparation Methods
- Flonicamid can be synthesized through the following reaction:
- Start with 3-cyanomethyl-4-(trifluoromethyl)pyridinecarboxylic acid.
- React it with thionyl chloride (SOCl₂) to form the acid chloride.
- Then, react the acid chloride with 2-mercaptopyridine to yield 2-[(Cyanomethyl)sulfanyl]-6-phenyl-5-(trifluoromethyl)nicotinamide.
- Industrial production methods involve large-scale synthesis using optimized conditions .
Chemical Reactions Analysis
- Flonicamid undergoes various reactions:
Oxidation: It is stable under oxidative conditions.
Reduction: No significant reduction reactions are reported.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
- Common reagents include thionyl chloride, mercaptopyridine, and other standard organic synthesis reagents.
- Major products formed during synthesis are the desired flonicamid compound and any intermediates.
Scientific Research Applications
Agriculture: Flonicamid is widely used in crop protection against aphids, whiteflies, and other sucking pests.
Biology and Ecology: Its low impact on beneficial insects makes it valuable for integrated pest management.
Medicine: While not directly used in medicine, understanding its mechanism informs drug development.
Industry: Flonicamid contributes to sustainable pest control in agriculture.
Mechanism of Action
- Flonicamid acts as a pyridinecarboxamide insecticide with a novel target.
- It does not affect acetylcholinesterase or nicotinic acetylcholine receptors.
- Instead, it disrupts insect feeding behavior by preventing the insertion of mouthparts into plant tissues.
- The compound is highly effective against aphids and exhibits low toxicity to bees.
Comparison with Similar Compounds
- Flonicamid’s unique mode of action distinguishes it from other insecticides.
- Similar compounds include neonicotinoids (e.g., imidacloprid) and other pyridine-based insecticides.
Remember, flonicamid’s efficacy, safety profile, and ecological compatibility make it a valuable tool in sustainable pest management.
Properties
Molecular Formula |
C15H10F3N3OS |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-(cyanomethylsulfanyl)-6-phenyl-5-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H10F3N3OS/c16-15(17,18)11-8-10(13(20)22)14(23-7-6-19)21-12(11)9-4-2-1-3-5-9/h1-5,8H,7H2,(H2,20,22) |
InChI Key |
NFRFSTRQBURBOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C(=N2)SCC#N)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide](/img/structure/B10870644.png)
![1-oxo-1-[(1-phenylethyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10870646.png)
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10870652.png)

![2-{2-[3-(Pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B10870663.png)
![1-[4-(1,2-Benzisothiazol-3-YL)piperazino]-2-chloro-1-propanone](/img/structure/B10870667.png)

![1-[(Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)methyl]-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B10870684.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B10870690.png)
![2-bromo-N,N-dimethyl-4-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}aniline](/img/structure/B10870697.png)
![3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinamine](/img/structure/B10870715.png)
![2-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B10870724.png)
![2-[11-imino-12-(4-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]-N,N-dimethylethanamine](/img/structure/B10870726.png)
